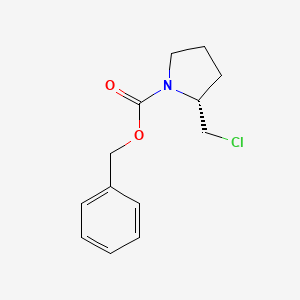
Methyl 5-bromo-2-chloroisonicotinate
Übersicht
Beschreibung
“Methyl 5-bromo-2-chloroisonicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has an average mass of 250.477 Da and a monoisotopic mass of 248.919205 Da . It is also known by other names such as “methyl 5-bromo-2-chloro-4-pyridinecarboxylate” and "methyl 5-bromo-2-chloropyridine-4-carboxylate" .
Synthesis Analysis
The synthesis of “Methyl 5-bromo-2-chloroisonicotinate” is a multi-step process that involves the reaction of various reagents . The process is highly dependent on the starting materials and the desired end product .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrClNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-chloroisonicotinate” is a colorless to yellow liquid or solid . It has a density of 1.7±0.1 g/cm3, a boiling point of 286.5±35.0 °C at 760 mmHg, and a flash point of 127.1±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Halomethylation of Salicylaldehydes : Methyl 5-bromo-2-chloroisonicotinate is used in the bromo- and chloro-methylation of salicylaldehydes. This process is significant in organic and coordination chemistry, particularly for attaching functional arms to salicylaldehydes, which can then act as receptors for metal salts (Wang et al., 2006).
Synthesis of Bromo-Chlorotoluene : In the synthesis of 4-Bromo-2-chlorotoluene, a compound derived from Methyl 5-bromo-2-chloroisonicotinate demonstrates its utility in organic synthesis. This compound is produced via a series of reactions including reduction, diazotization, and the Sandmeyer reaction (Xue Xu, 2006).
Bioreductively Activated Prodrug System : The compound is used in the synthesis of bioreductive prodrugs. Specifically, it facilitates the release of 5-bromoisoquinolin-1-one, showing potential for targeted drug delivery to hypoxic tissues (Parveen et al., 1999).
Fibrinolysis Inhibitor Synthesis : It plays a role in the synthesis of AZD6564, a 3-isoxazolol-containing antifibrinolytic agent, showcasing its importance in medicinal chemistry (Andersen et al., 2014).
Environmental and Biological Studies
Methyl Bromide Volatilization : Studies on Methyl bromide, a similar compound to Methyl 5-bromo-2-chloroisonicotinate, show its extensive use in agriculture as a soil fumigant and its potential role in stratospheric ozone depletion. Research on the volatilization rates of this compound provides insights into its environmental impact (Majewski et al., 1995).
Effect on Neural Stem Cells : Bromodeoxyuridine, a compound related to Methyl 5-bromo-2-chloroisonicotinate, affects neural stem cells by inducing DNA demethylation and astrocytic differentiation. This highlights the compound's significance in stem cell research and potential therapeutic applications (Schneider & d’Adda di Fagagna, 2012).
Antiviral and Antifibrinolytic Agents : Methyl 5-bromo-2-chloroisonicotinate derivatives have been explored for their potential use as antiviral and antifibrinolytic agents. This demonstrates the compound's versatility in drug discovery and development (Vitale et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Wirkmechanismus
Target of Action
This compound is a relatively new and less-studied chemical, and its exact biological targets remain to be identified .
Mode of Action
It’s known that the compound’s bromine and chlorine atoms could potentially interact with biological targets, leading to changes in their function .
Pharmacokinetics
The compound is predicted to have a logP value of 2.19, indicating moderate lipophilicity, which could influence its distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 5-bromo-2-chloroisonicotinate, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVAWYBJGMOKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650316 | |
| Record name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloroisonicotinate | |
CAS RN |
886365-28-2 | |
| Record name | Methyl 5-bromo-2-chloro-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-chloroisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)



![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)



![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)